molecular formula C11H26P2 B1608854 1,3-Bis(diethylphosphino)propane CAS No. 29149-93-7

1,3-Bis(diethylphosphino)propane

Cat. No.: B1608854
CAS No.: 29149-93-7
M. Wt: 220.27 g/mol
InChI Key: UDQOBFJTYHSIPJ-UHFFFAOYSA-N
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Description

1,3-Bis(diethylphosphino)propane (CAS 29149-93-7) is a bidentate bisphosphine ligand with the molecular formula C₁₁H₂₆P₂ and a molecular weight of 220.27 g/mol . Its structure consists of two diethylphosphine groups connected by a three-carbon propane backbone. This ligand is notable for its electron-rich and flexible coordination geometry, which facilitates its use in catalysis and coordination chemistry. Unlike bulkier bisphosphines (e.g., diphenyl or dicyclohexyl derivatives), the ethyl substituents provide moderate steric hindrance, making it suitable for reactions requiring intermediate ligand flexibility .

Properties

CAS No.

29149-93-7

Molecular Formula

C11H26P2

Molecular Weight

220.27 g/mol

IUPAC Name

3-diethylphosphanylpropyl(diethyl)phosphane

InChI

InChI=1S/C11H26P2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3

InChI Key

UDQOBFJTYHSIPJ-UHFFFAOYSA-N

SMILES

CCP(CC)CCCP(CC)CC

Canonical SMILES

CCP(CC)CCCP(CC)CC

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

1,3-Bis(diphenylphosphino)propane (DPPP)

  • Molecular Formula : C₂₇H₂₆P₂
  • Molecular Weight : 412.45 g/mol
  • Key Properties: Melting Point: 57–63°C Solubility: Insoluble in water . Applications: Widely used in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) due to its strong σ-donor ability and stability in oxidative conditions .
  • Comparison :
    • Steric Effects : Phenyl groups impose greater steric bulk compared to ethyl, reducing flexibility but enhancing stability in metal complexes .
    • Electronic Effects : The electron-withdrawing nature of phenyl groups lowers the electron density at phosphorus, affecting catalytic activity in electron-sensitive reactions .

1,3-Bis(di-tert-butylphosphino)propane

  • Molecular Formula : C₁₉H₄₂P₂
  • Molecular Weight : 332.49 g/mol .
  • Key Properties :
    • Extremely bulky tert-butyl groups create high steric demand , making it ideal for stabilizing low-coordination metal centers.
    • Applications: Used in highly selective catalytic systems, such as asymmetric hydrogenation .
  • Comparison :
    • The tert-butyl substituents provide greater steric protection than ethyl, preventing undesired side reactions but limiting substrate access in catalysis .

1,3-Bis(dicyclohexylphosphino)propane

  • Molecular Formula : C₂₇H₅₀P₂
  • Molecular Weight : 436.63 g/mol .
  • Key Properties :
    • Boiling Point: 542.9°C ; Flash Point: 300.2°C .
    • Applications: Effective in stabilizing electron-deficient metal complexes due to strong σ-donation from cyclohexyl groups .
  • Comparison :
    • Cyclohexyl groups offer intermediate steric bulk between ethyl and tert-butyl, balancing flexibility and stability .

1,2-Bis(diethylphosphino)ethane

  • Molecular Formula : C₁₀H₂₄P₂
  • Molecular Weight : 206.24 g/mol .
  • Key Properties: Shorter ethane backbone reduces bite angle, influencing metal-ligand bond geometry.
  • Comparison :
    • The ethane spacer shortens the distance between phosphorus atoms, affecting chelation efficiency in larger metal centers .

Structural and Functional Analysis

Backbone Length and Bite Angle

  • Propane vs. Ethane: Propane-bridged ligands (e.g., 1,3-Bis(diethylphosphino)propane) have a larger bite angle (~94°) compared to ethane-bridged analogs (~78°), enhancing stability in octahedral metal complexes .
  • Impact on Catalysis : Larger bite angles improve catalytic efficiency in reactions requiring precise geometric control, such as C–C bond formation .

Substituent Effects

Substituent Steric Bulk Electron Donation Example Application
Ethyl Low Moderate Flexible catalysis
Phenyl High Low (electron-withdrawing) Cross-coupling
tert-Butyl Very High High Asymmetric hydrogenation
Cyclohexyl Medium High Stabilizing low-valent metals

Thermal and Chemical Stability

  • Di-tert-butyl derivatives are more resistant to oxidation but may decompose under harsh acidic conditions .

Market and Industrial Relevance

  • DPPP dominates commercial markets due to its versatility in pharmaceuticals and agrochemical synthesis .
  • This compound is less prevalent but valued in niche applications requiring cost-effective, flexible ligands .

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